molecular formula C10H7F3N2OS B2520319 2-((2-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one CAS No. 425658-25-9

2-((2-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one

Cat. No.: B2520319
CAS No.: 425658-25-9
M. Wt: 260.23
InChI Key: WPWDJTYFLHKOTR-UHFFFAOYSA-N
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Description

2-((2-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one is a heterocyclic compound featuring a thiazole core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties. The presence of a trifluoromethyl group enhances its biological activity and stability, making it a valuable candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one typically involves the condensation of 2-aminothiazole with a trifluoromethyl-substituted benzaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-((2-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position, with reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Halogens (chlorine, bromine), nitro compounds; reactions are conducted under controlled temperatures with appropriate catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Halogenated or nitro-substituted thiazoles

Scientific Research Applications

2-((2-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((2-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . In cancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one stands out due to the presence of both the thiazole ring and the trifluoromethyl group, which together confer unique chemical and biological properties. Its enhanced stability, bioactivity, and potential therapeutic applications make it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2OS/c11-10(12,13)6-3-1-2-4-7(6)14-9-15-8(16)5-17-9/h1-4H,5H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWDJTYFLHKOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=NC2=CC=CC=C2C(F)(F)F)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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